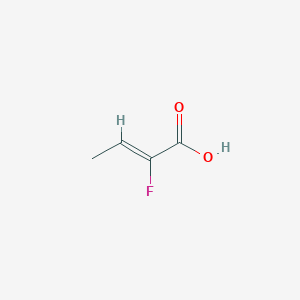

2-Fluoro-but-2-enoic acid

Description

Structure

3D Structure

Properties

CAS No. |

2365-87-9 |

|---|---|

Molecular Formula |

C4H5FO2 |

Molecular Weight |

104.08 g/mol |

IUPAC Name |

2-fluorobut-2-enoic acid |

InChI |

InChI=1S/C4H5FO2/c1-2-3(5)4(6)7/h2H,1H3,(H,6,7) |

InChI Key |

LWCDSJZGNUDNCO-UHFFFAOYSA-N |

SMILES |

CC=C(C(=O)O)F |

Isomeric SMILES |

C/C=C(/C(=O)O)\F |

Canonical SMILES |

CC=C(C(=O)O)F |

Origin of Product |

United States |

The Significance of Alpha Fluorinated Unsaturated Carboxylic Acids in Chemical Synthesis

Alpha-fluorinated unsaturated carboxylic acids represent a valuable class of compounds in chemical synthesis due to the profound influence of the fluorine atom on the molecule's properties. The high electronegativity of fluorine creates a strong electron-withdrawing effect, which can significantly alter the acidity and reactivity of the carboxylic acid group and the carbon-carbon double bond. This electronic modification can lead to enhanced biological activity and metabolic stability in derivative compounds, a highly sought-after attribute in medicinal chemistry and agrochemical research. beilstein-journals.orgresearchgate.net

The strategic incorporation of fluorine can also influence the conformational preferences and binding affinities of molecules to biological targets. nih.govnih.gov For instance, fluorinated analogues of natural substrates can act as enzyme inhibitors or mechanistic probes to elucidate biochemical pathways. researchgate.netnih.gov The synthesis of these compounds, while sometimes challenging, opens doors to novel molecular architectures with unique properties, making them key building blocks for more complex fluorinated organic molecules. organic-chemistry.org

Historical Context of Fluoroalkene Carboxylic Acid Investigations

The investigation of organofluorine compounds dates back to the mid-20th century, with the discovery that introducing fluorine into bioactive molecules could dramatically enhance their efficacy. beilstein-journals.org Early research primarily focused on the synthesis and properties of more heavily fluorinated compounds. However, as synthetic methodologies became more sophisticated, the focus shifted towards the selective introduction of fluorine atoms to fine-tune molecular properties.

The development of new fluorinating agents and catalytic methods has been instrumental in the progress of fluoroalkene carboxylic acid research. beilstein-journals.org Techniques such as electrophilic fluorination using reagents like Selectfluor have provided more accessible routes to these compounds. The exploration of various synthetic strategies, including those involving Grignard reagents and transition-metal-catalyzed reactions, has further expanded the toolkit for chemists working in this area. beilstein-journals.org This historical progression has laid the groundwork for the current in-depth studies of specific molecules like 2-Fluoro-but-2-enoic acid.

Current Research Landscape and Emerging Trends in 2 Fluoro but 2 Enoic Acid Studies

Stereoselective Synthesis of (E)- and (Z)-2-Fluoro-but-2-enoic Acid Isomers

The geometric configuration of the double bond in this compound is crucial for its subsequent reactivity and the properties of the final products. Consequently, developing synthetic methods that allow for the selective formation of either the (E)- or (Z)-isomer is of high importance.

Strategies for Geometric Control in Fluoroalkene Formation

Achieving geometric control in the synthesis of fluoroalkenes is a significant challenge due to the unique electronic effects of the fluorine atom. rsc.org Several strategies have been developed to address this, including the use of stereoselective reactions and carefully designed precursors.

One notable approach involves the reaction of (Z)- or (E)-(2-fluoro-1-alkenyl)iodonium salts with trialkylboranes. This method generates (E)- or (Z)-fluoroalkenylboranes with high stereoselectivity. nih.gov These intermediates can then be used in cross-coupling reactions to produce trisubstituted fluoroalkenes, preserving the geometry of the double bond. nih.gov The choice of the starting iodonium (B1229267) salt isomer directly dictates the stereochemical outcome of the final fluoroalkene. nih.gov

Another strategy for controlling the geometry of fluoroalkenes involves the ring-opening of fluoroalkylidene-oxetanes. nih.govresearchgate.net The electronic influence of the fluorine atom directs the ring-opening reaction with nucleophiles like bromide ions, allowing for the synthesis of tetrasubstituted fluoroalkenes with excellent geometric control. nih.govresearchgate.net The reaction conditions, such as the presence of Lewis acids, can further enhance the stereoselectivity. nih.gov

Precursor Design and Stereoselective Functionalization

The design of the starting materials is a critical aspect of stereoselective synthesis. For instance, the synthesis of fluoroalkene peptidomimetics has been achieved with high stereochemical fidelity by utilizing a 2-nitrobenzenesulfonyl (Ns) protecting group on the N-terminus of amino acid precursors. chemrxiv.org This strategy prevents racemization during peptide coupling by promoting the formation of a sulfonamide anion, which suppresses undesirable side reactions. chemrxiv.org

In the context of this compound, a precursor like 2-bromo-but-2-enoic acid can be used to generate a Grignard reagent, which is then treated with a fluorinating agent. The stereochemistry of the starting bromo-acid can influence the final product's geometry, although this is also dependent on the reaction conditions and the fluorinating agent used.

Fluorination Reactions Leading to this compound

Direct fluorination of a butenoic acid scaffold is another key approach to synthesizing the target compound. This can be achieved through various methods, including C-H activation and the use of electrophilic or nucleophilic fluorinating agents.

C-H Fluorination Approaches to Butenoic Acid Scaffolds

Direct C-H fluorination is an atom-economical and highly sought-after transformation in organic synthesis. rsc.org While challenging, advancements in catalysis have enabled the site-selective fluorination of complex molecules. rsc.orgmdpi.com For butenoic acid scaffolds, this would involve the selective replacement of a hydrogen atom at the C2 position with fluorine.

Research in this area often focuses on the use of transition-metal catalysts or photoredox catalysis to activate the C-H bond. mdpi.com While specific examples for the direct C-H fluorination of butenoic acid to yield this compound are not extensively detailed in the provided results, the general principles of selective C-H fluorination suggest its potential applicability. rsc.org

Electrophilic and Nucleophilic Fluorination Routes

Both electrophilic and nucleophilic fluorination methods are widely employed for the synthesis of organofluorine compounds. alfa-chemistry.com

Electrophilic Fluorination: This approach involves the use of reagents that deliver an electrophilic fluorine species ("F+"). alfa-chemistry.com A common and versatile electrophilic fluorinating agent is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). mdpi.com The synthesis of this compound can be achieved by treating but-2-enoic acid with Selectfluor® in a suitable solvent like acetonitrile. Other N-F reagents such as N-fluorobenzenesulfonimide (NFSI) are also effective for electrophilic fluorination. mdpi.comalfa-chemistry.com

Nucleophilic Fluorination: This method utilizes a nucleophilic fluoride (B91410) source (F-). alfa-chemistry.com Common reagents include potassium fluoride (KF), cesium fluoride (CsF), and various HF complexes. alfa-chemistry.com In the context of this compound synthesis, a precursor with a good leaving group at the C2 position, such as a bromine atom, can be displaced by a fluoride ion. For example, a Grignard reagent prepared from 2-bromo-but-2-enoic acid can react with a fluorinating agent to yield the desired product. Deoxyfluorinating agents like DAST (diethylaminosulfur trifluoride) are also used for nucleophilic fluorination, typically converting hydroxyl groups to fluorine atoms. tcichemicals.com

Derivatization from Readily Available Fluorinated Building Blocks

An alternative and often highly efficient strategy for synthesizing this compound involves starting with smaller, readily available fluorinated molecules and building the desired carbon skeleton. This approach can offer excellent control over the position of the fluorine atom.

The use of fluorinated building blocks is a cornerstone of modern organofluorine chemistry. tcichemicals.com For example, a simple route to fluoroalkylated functionalized secondary amines involves the reaction of 2-perfluoroalkylprop-2-enoic acids with primary amines. researchgate.net This highlights the principle of using a fluorinated starting material to construct a more complex molecule.

In the synthesis of this compound, one could envision starting with a simple fluorinated two-carbon or three-carbon synthon and extending the carbon chain through standard organic reactions like Wittig-type olefination or cross-coupling reactions. The stereochemistry of the resulting double bond would be controlled by the specific reaction conditions and reagents employed.

For instance, the reaction of an appropriate fluorinated phosphonate (B1237965) ylide with an aldehyde could be used to construct the C=C double bond with the fluorine atom in the desired position. The Horner-Wadsworth-Emmons reaction is a powerful tool for controlling the geometry of the resulting alkene.

| Reagent/Method | Description | Application in Synthesis |

| (2-Fluoro-1-alkenyl)iodonium salts | Precursors for generating stereodefined fluoroalkenylboranes. nih.govnih.gov | Stereoselective synthesis of (E)- and (Z)-fluoroalkenes. nih.govnih.gov |

| Fluoroalkylidene-oxetanes | Four-membered ring systems that undergo stereoselective ring-opening. nih.govresearchgate.net | Access to tetrasubstituted fluoroalkenes with high geometric control. nih.govresearchgate.net |

| Selectfluor® | An electrophilic fluorinating agent. mdpi.com | Direct fluorination of but-2-enoic acid. |

| N-Fluorobenzenesulfonimide (NFSI) | Another common electrophilic fluorinating agent. mdpi.com | Used in various electrophilic fluorination reactions. mdpi.com |

| Grignard Reagents | Organomagnesium compounds. | Formed from 2-bromo-but-2-enoic acid for subsequent fluorination. |

| Fluorinated Building Blocks | Small, readily available molecules containing fluorine. tcichemicals.comresearchgate.net | Used as starting materials to construct the target molecule. researchgate.net |

Olefination Reactions for Fluoroalkene Carboxylic Acid Formation

Olefination reactions are fundamental in constructing the carbon-carbon double bond present in this compound. Several classic and modified olefination reactions have been adapted for the synthesis of fluoroalkenes, which are precursors to the target carboxylic acid.

The Wittig reaction and its variants are cornerstone methods for olefination. tcichemicals.com The reaction of a phosphorus ylide with a carbonyl compound is a versatile method for creating C=C bonds. For the synthesis of α,β-unsaturated acids, stabilized phosphoranes are often employed. scirp.orgscirp.org A key development in this area is the use of aqueous conditions, which simplifies procedures and aligns with green chemistry principles. scirp.orgscirp.org For instance, reacting benzaldehydes with alkoxycarbonylmethylidenetriphenylphosphoranes in aqueous sodium hydroxide (B78521) can lead directly to cinnamic acids via in situ hydrolysis. scirp.org A similar strategy can be envisioned for the synthesis of this compound precursors.

The Horner-Wadsworth-Emmons (HWE) reaction , an enhancement of the Wittig reaction, utilizes phosphonate carbanions, which are generally more reactive than the corresponding phosphoranes. tcichemicals.com The HWE reaction is particularly effective for synthesizing substituted olefins and often provides excellent control over the stereochemistry of the resulting alkene. tcichemicals.com A practical route to di- and trisubstituted vinyl fluorides has been developed using a selective HWE olefination followed by hydrolysis, which yields crystalline 2-fluoroacrylic acids with high isomeric purity (>98% E-isomer). nih.gov This method demonstrates the power of the HWE reaction in accessing key fluorinated building blocks. nih.gov

The Julia-Kocienski olefination is another powerful tool, reacting a heteroaryl sulfone with a carbonyl compound. ic.ac.uk This reaction is known for its high E-selectivity in the formation of double bonds. The synthesis of fluoroalkenes via Julia and Julia-Kocienski reactions has been reviewed, highlighting its application in producing complex molecules, although sometimes suffering from poor Z/E selectivity in certain cases. ic.ac.uk

These olefination methodologies provide a robust toolkit for the construction of the fluoroalkene backbone of this compound, with the choice of method depending on the desired stereoselectivity and substrate scope.

Functional Group Interconversions with Fluorine Preservation

Functional group interconversion (FGI) is a crucial strategy in multi-step synthesis, allowing for the conversion of one functional group into another while preserving the core molecular structure. ic.ac.uk In the context of this compound synthesis, FGI is vital for introducing the carboxylic acid moiety or the fluorine atom at a late stage, without disrupting the existing fluoroalkene structure.

One common FGI approach is the fluorination of a pre-existing butenoic acid derivative . Electrophilic fluorinating agents, such as Selectfluor, can be used to introduce a fluorine atom at the C2 position. The reaction conditions, including solvent and temperature, are critical for achieving high efficiency and minimizing side reactions.

Another FGI strategy involves the conversion of other functional groups into a carboxylic acid . For example, a primary alcohol can be oxidized to a carboxylic acid. In a synthetic scheme for a related compound, an alcohol was oxidized to an aldehyde, which could then be further oxidized to the carboxylic acid. ic.ac.uk Similarly, hydrolysis of an ester or a nitrile group can yield the desired carboxylic acid. The HWE synthesis of 2-fluoroacrylic acids, for example, concludes with the saponification (hydrolysis) of the initially formed ester to the final carboxylic acid. nih.gov

The dehydroxylative fluorination of alcohols represents another key FGI, converting a hydroxyl group directly into a fluorine atom. Reagents like Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) are effective for this transformation. organic-chemistry.org This method can convert alcohols to alkyl fluorides, and carboxylic acids to trifluoromethyl compounds. organic-chemistry.org

These FGI strategies are indispensable for the flexible and efficient synthesis of this compound, allowing for the strategic introduction of key functionalities.

Catalytic Systems in the Synthesis of this compound

The use of catalytic systems can significantly enhance the efficiency, selectivity, and sustainability of synthetic routes to this compound. Both transition metal catalysis and the burgeoning fields of organocatalysis and biocatalysis offer powerful tools.

Transition Metal-Catalyzed Pathways

Transition metals, particularly palladium and copper, are widely used to catalyze cross-coupling and olefination reactions. mit.edu

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, are instrumental in forming carbon-carbon bonds. mit.edu While broadly applied for biaryl synthesis, these principles can be adapted for constructing the backbone of fluorinated molecules. mit.edu More directly, palladium-catalyzed decarboxylative olefination has been reported for the synthesis of α-fluorinated acrylates, offering a greener alternative to traditional methods.

Copper-catalyzed reactions have also emerged as powerful methods in organic synthesis. mit.edu For instance, copper(I) iodide has been used as a catalyst in the synthesis of indole (B1671886) derivatives. mit.edu Copper-catalyzed carboxylation of alkenyl boronic acids with CO2 provides a direct route to α,β-unsaturated carboxylic acids. This method shows good functional group tolerance and is compatible with trifluoroborate salts, indicating its potential for fluorinated substrates.

The development of these transition metal-catalyzed reactions provides efficient and selective pathways for constructing the key structural motifs of this compound. mit.edu

Organocatalytic and Biocatalytic Approaches

In recent years, organocatalysis and biocatalysis have gained prominence as sustainable and highly selective alternatives to metal-based catalysis.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. A significant achievement in this area is the direct enantioselective α-fluorination of aldehydes, mediated by chiral imidazolidinone catalysts. researchgate.net This provides a route to α-fluoro aldehydes, which are valuable precursors for compounds like this compound. researchgate.net Furthermore, chiral phosphates have been used as organocatalysts in asymmetric iodolactonizations of pent-4-enoic acids, demonstrating the ability of organocatalysts to control stereochemistry in the formation of complex molecules. osaka-u.ac.jp

Biocatalysis employs enzymes or whole microbial cells to perform chemical reactions, often with exceptional selectivity and under mild, environmentally friendly conditions. nih.gov The aldolase (B8822740) enzyme NahE has been shown to catalyze the condensation of pyruvate (B1213749) with a wide range of aldehydes to produce α,β-unsaturated 2-oxo acids, which are versatile synthetic intermediates. researchgate.netthieme-connect.com This demonstrates a biocatalytic route to the carbon skeleton of the target molecule. More directly, the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid has been achieved using engineered E. coli, highlighting the potential for creating fluorinated building blocks through biosynthetic pathways. nih.gov This biocatalytic method offers considerable environmental and safety advantages over traditional chemical synthesis. nih.gov

Sustainable Synthesis and Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fluorinated compounds.

A key aspect of green chemistry is the use of environmentally benign solvents . The development of Wittig reactions that proceed in aqueous media is a significant step forward, as water is a non-toxic, non-flammable, and readily available solvent. scirp.orgscirp.org

Atom economy , which maximizes the incorporation of all materials used in the process into the final product, is another core principle. Catalytic reactions, by their nature, improve atom economy by reducing the need for stoichiometric reagents. ic.ac.uk Hydrogenation reactions using H2 gas are particularly atom-efficient. ic.ac.uk

The use of renewable feedstocks and biocatalysis is a major focus of green chemistry. The biocatalytic synthesis of fluorinated building blocks from simple starting materials using engineered microorganisms represents a significant advance towards sustainable production. nih.gov

Process efficiency and waste reduction are also critical. A process for producing 2-fluoroisobutyric acid esters using hydrofluoric acid (HF) as both a fluorinating agent and a solvent allows for the recycling of excess HF by simple distillation, which is an ecologically advantageous feature. google.com

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more environmentally friendly.

Addition Reactions to the C=C Double Bond

The presence of a fluorine atom on the C=C double bond of this compound significantly influences its reactivity in addition reactions. The high electronegativity of fluorine polarizes the π-system, affecting the regioselectivity and stereoselectivity of electrophilic, nucleophilic, and radical additions.

Electrophilic Additions: Regioselectivity and Stereoselectivity

Electrophilic addition to alkenes typically proceeds through the formation of a carbocation intermediate. In unsymmetrical alkenes, the stability of the possible carbocations determines the regioselectivity of the reaction, following Markovnikov's rule. libretexts.org The stability of carbocations increases in the order of primary < secondary < tertiary. libretexts.org For this compound, the fluorine atom's electron-withdrawing effect destabilizes an adjacent carbocation, while the carboxyl group also influences the electron distribution.

The stereoselectivity of electrophilic additions can result in syn-addition (addition to the same side of the double bond) or anti-addition (addition to opposite sides). libretexts.org This is often dictated by the reaction mechanism, such as the formation of a bridged halonium ion in halogenation, which typically leads to anti-addition. thieme-connect.de In the case of this compound, the interplay between the fluorine atom and the carboxylic acid group can lead to complex stereochemical outcomes. For instance, the addition of "FBr" to a related fluorinated alkene was found to proceed with unexpected regioselectivity to produce a vicinal difluoride. nih.gov

| Reaction Type | Reagents | Key Mechanistic Features | Expected Selectivity |

| Hydrohalogenation | HX (e.g., HCl, HBr) | Formation of a carbocation intermediate. libretexts.org | Markovnikov addition, though potentially influenced by the fluorine atom. |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Formation of a bridged halonium ion. thieme-connect.de | Typically anti-addition. |

| Halofluorination | N-halosuccinimide, HF source | In situ generation of an electrophilic halogen and nucleophilic fluoride. thieme-connect.de | Generally anti-addition. |

Nucleophilic Additions and Conjugate Addition Pathways

The electron-withdrawing fluorine atom in this compound makes the C=C double bond susceptible to nucleophilic attack, particularly through a conjugate or Michael addition pathway. The fluorine atom increases the electrophilicity of the β-carbon, making it the primary site for nucleophilic attack. This is in contrast to typical alkenes which undergo electrophilic addition. ncert.nic.in

The conjugate addition of various nucleophiles, such as amines, thiols, and organometallic reagents, to α,β-unsaturated carbonyl compounds is a well-established reaction. rsc.org In the case of this compound, the regioselectivity is strongly directed by the fluorine atom, favoring the formation of β-substituted products. Density functional theory (DFT) calculations can be used to model the transition states and charge distribution to predict the regioselectivity of these reactions.

| Nucleophile | Reaction Type | Product Type | Key Mechanistic Insight |

| Amines | Conjugate Addition | β-Amino acid derivative | The fluorine atom enhances the electrophilicity of the β-carbon, facilitating attack. |

| Thiols | Conjugate Addition | β-Thioether derivative | The reaction is often reversible, and the stability of the adduct is crucial. researchgate.net |

| Organometallic Reagents (e.g., Grignard) | Conjugate Addition | β-Alkylated carboxylic acid | The regioselectivity is controlled by the electron-withdrawing effect of the fluorine. |

Radical Addition Mechanisms

Radical additions to alkenes proceed via a chain mechanism involving initiation, propagation, and termination steps. The regioselectivity of radical addition is determined by the stability of the radical intermediate formed in the propagation step. For this compound, the addition of a radical species to the double bond will favor the formation of the more stable radical intermediate. The presence of a fluorine atom can influence radical stability; for instance, a single α-fluorine substituent can provide slight stabilization to a radical. acs.org

The addition of fluoroalkyl radicals to alkenes is a known process, and the kinetics of such reactions can be influenced by solvent effects. acs.org Mechanistic studies involving radical trapping experiments can confirm the involvement of radical pathways. For example, the homolytic cleavage of intermediates like acyl hypohalites can generate alkyl radicals.

Carboxylic Acid Functional Group Transformations

Esterification and Amidation: Kinetic and Thermodynamic Considerations

The carboxylic acid group of this compound can undergo standard transformations such as esterification and amidation.

Esterification is typically an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. The kinetics of esterification can be studied as a second-order reaction, considering both the forward and reverse rate constants. jptcp.com The presence of the electron-withdrawing fluorine atom in this compound is expected to increase the acidity of the carboxylic acid, which could potentially affect the reaction rate and equilibrium position.

Amidation , the reaction of a carboxylic acid with an amine to form an amide, is another fundamental transformation. The direct reaction often requires high temperatures, so coupling agents are frequently used. The thermodynamics of amidation can be influenced by the structure of the reactants. mdpi-res.com Similar to esterification, the increased acidity due to the fluorine atom might influence the reactivity of this compound in amidation reactions.

| Transformation | Typical Reagents | Kinetic/Thermodynamic Factors |

| Esterification | Alcohol, Acid Catalyst | Second-order kinetics, equilibrium position influenced by reactant/product concentrations and temperature. jptcp.com |

| Amidation | Amine, Coupling Agent (optional) | Can be thermodynamically controlled; the stability of the amide bond is a key factor. mdpi-res.com |

Decarboxylation Reactions and Mechanisms

Decarboxylation is the removal of a carboxyl group as carbon dioxide. For α,β-unsaturated carboxylic acids, this reaction can be challenging due to the high energy of the carbanion intermediate that would form. nih.gov However, decarboxylation can be facilitated by various means, including thermal or photolytic methods, or through enzymatic catalysis. nih.gov

The decarboxylation of α,β-unsaturated acids can be a key step in the synthesis of valuable fluorinated alkenes. The mechanism can involve the formation of radical intermediates, particularly in reactions like the Hunsdiecker–Borodin reaction. In some cases, decarboxylation is coupled to substrate oxidation. nih.gov Enzymatic decarboxylation often utilizes cofactors to overcome the high energy barrier. nih.gov For instance, some decarboxylases employ a 1,3-dipolar cycloaddition mechanism. nih.gov

| Decarboxylation Method | Conditions | Mechanism | Products |

| Thermal/Photolytic | High temperature or UV light | Can proceed through radical intermediates. | Vinyl fluorides, CO₂. |

| Hunsdiecker–Borodin type | Silver salt of carboxylic acid, halogen | Formation of an acyl hypohalite followed by radical decomposition. | Fluoroalkene, CO₂, Silver halide. |

| Enzymatic | Specific enzymes (decarboxylases) | Can involve cofactors and unique mechanisms like 1,3-dipolar cycloaddition. nih.gov | Varies depending on the enzyme and substrate. |

Reduction and Oxidation Studies

The reactivity of this compound is characterized by the interplay between its carboxylic acid group and the fluorinated double bond. Both functionalities are susceptible to redox transformations, and achieving selectivity is a key focus of synthetic investigations.

Reduction Reactions: Selective reduction of either the carbon-carbon double bond or the carboxylic acid group is a viable synthetic strategy. The choice of reducing agent is critical in determining the outcome. For instance, strong hydride reagents like lithium aluminum hydride (LiAlH₄) are typically required to reduce the carboxylic acid group to a primary alcohol. smolecule.com In contrast, catalytic hydrogenation might be employed for the selective reduction of the C=C double bond, though the conditions must be carefully controlled to avoid defluorination.

Oxidation Reactions: The electron-rich double bond and the carboxylic acid moiety are both potential sites for oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents, can lead to cleavage of the double bond or further oxidation of the molecule. smolecule.com For more selective transformations, such as the oxidation of a related α,β-unsaturated aldehyde to a carboxylic acid without affecting the double bond, milder reagents are necessary. doubtnut.com For example, the oxidation of 2-fluoroacrolein (B76022) to 2-fluoroacrylic acid has been achieved using meta-chloroperoxybenzoic acid (m-CPBA). google.com

| Transformation | Reagent Class | Typical Reagents | Product Type | Reference |

| Reduction of Carboxylic Acid | Strong Hydride Agents | Lithium Aluminum Hydride (LiAlH₄) | Allylic Alcohol | smolecule.com |

| Reduction of Double Bond | Catalytic Hydrogenation | H₂/Pd, Pt, etc. | Saturated Fluoro-acid | |

| Oxidation of Double Bond | Strong Oxidizing Agents | Potassium Permanganate (KMnO₄) | Cleavage Products | smolecule.com |

| Selective Aldehyde Oxidation | Mild Oxidizing Agents | Tollen's Reagent, m-CPBA | Carboxylic Acid | doubtnut.comgoogle.com |

Rearrangement Reactions Involving the Fluoroalkene Moiety

The fluoroalkene structure within this compound can participate in various rearrangement reactions, often driven by the formation of more stable intermediates. Base-induced rearrangements are particularly relevant due to the electronic effects of the fluorine and carboxyl groups.

One plausible pathway involves anion-driven 1,2-shifts. msu.edu The formation of an electron-rich center can initiate the migration of an adjacent group, with the driving force being the formation of a more stable anion. msu.edu In the context of the this compound scaffold, deprotonation could facilitate a rearrangement, influenced by the stability of the resulting carbanionic or enolate species. The high bond strength of the Si-O bond compared to the Si-C bond is the driving force for the Brook rearrangement, a silicon group migration from carbon to oxygen that proceeds through a cyclic transition state. msu.edu While not intrinsic to the parent acid, this highlights how derivatization can open pathways for powerful rearrangements.

Another class of relevant transformations is the Favorskii rearrangement, which typically occurs in α-halogenated ketones under basic conditions, proceeding through a cyclopropanone (B1606653) intermediate. msu.edu Although this compound is not a ketone, related fluorinated ketone derivatives could undergo such skeletal rearrangements, demonstrating the potential for complex structural changes within this class of compounds.

Role of Fluorine in Modulating Reactivity and Selectivity

The fluorine atom at the C2 position is not a mere spectator; it fundamentally alters the electronic properties and steric profile of the molecule, thereby controlling its reactivity and the selectivity of its transformations.

Electronic Effects: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect significantly influences the molecule. This effect enhances the acidity of the carboxylic acid group compared to its non-fluorinated analog, but-2-enoic acid. The C-F bond itself is very strong and generally unreactive. stackexchange.com However, the polarization it induces across the C=C double bond makes the molecule susceptible to specific types of nucleophilic and cycloaddition reactions. This electronic perturbation can block certain metabolic pathways if the molecule is used in a biological context, a mechanism that relies on the stability of the fluorinated compound. stackexchange.com

Steric and Directing Effects: The presence of the fluorine atom can sterically hinder certain approaches of a reagent, thereby directing reactions to a specific site. In transition metal-catalyzed reactions, the fluorine atom can exert profound control over selectivity. For instance, in an iridium-catalyzed allylic arylation of a related α-fluoro butenoic acid amide, the combination of steric and electronic effects was found to be responsible for excellent branched selectivity. researchgate.net Similarly, the regioselectivity in the reductive opening of acetal (B89532) rings can be controlled by the interaction of a Lewis acid with the most nucleophilic oxygen, a principle that applies to how the fluorine and carbonyl oxygen in this compound could direct metal coordination and subsequent reactions. acs.org

| Effect of Fluorine | Consequence | Example Application | Reference |

| Electron-Withdrawing | Increases acidity of the carboxylic acid; polarizes the double bond. | Enhanced reactivity in certain nucleophilic additions. | |

| Steric Hindrance | Blocks or slows reaction at certain positions. | Directs reagents to the less hindered face or position. | |

| Bond Strength (C-F) | High stability of the C-F bond. | Resistance to defluorination; metabolic blocking. | stackexchange.com |

| Electronic Directing | Influences regioselectivity in metal-catalyzed reactions. | Achieving high branched selectivity in allylic arylations. | researchgate.net |

Chemo- and Regioselective Transformations of the this compound Scaffold

Achieving chemo- and regioselectivity is paramount when transforming a multifunctional molecule like this compound. The distinct reactivity of the carboxylic acid, the double bond, and the C-F bond allows for a range of selective modifications.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. As discussed, selective reduction of the carboxylic acid in the presence of the double bond, or vice-versa, is a key chemoselective challenge. smolecule.com Modern synthetic methods have demonstrated remarkable chemoselectivity in complex fluorinated systems. For example, a metallaphotoredox strategy enabled a multicomponent amination that proceeded without side-products, showcasing precise control over which bonds are formed. nih.gov

Regioselectivity: This involves controlling where on a molecule a reaction occurs. For this compound, this could involve directing a nucleophile to the C3 position in a Michael addition. In more advanced applications, transition metal catalysis offers powerful control. An Iridium(III) catalyzed allylic arylation of a similar substrate proceeded with high γ-selectivity, driven by the electronic and steric nature of the system. researchgate.net Such methods provide a direct route to valuable motifs by ensuring the new bond forms at a specific location, for instance, by favoring the formation of a six-membered metallacycle intermediate over other possibilities. researchgate.net The development of new synthetic protocols for creating fluorinated scaffolds often focuses on achieving high levels of chemo- and regioselectivity to build molecular complexity in a controlled manner. whiterose.ac.uknih.gov

Stereochemical Control and Analysis of 2 Fluoro but 2 Enoic Acid

Elucidation of (E)/(Z) Isomerism in 2-Fluoro-but-2-enoic Acid

Geometric isomerism, specifically (E)/(Z) isomerism, is a key feature of this compound. This isomerism arises from the restricted rotation around the C2=C3 double bond, leading to two possible spatial arrangements of the substituents. The assignment of (E) or (Z) configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

For this compound, the substituents on the double-bonded carbons are:

C2: a fluorine atom (-F) and a carboxylic acid group (-COOH).

C3: a methyl group (-CH₃) and a hydrogen atom (-H).

According to CIP rules, priority is assigned based on the atomic number of the atoms directly attached to the double bond.

At C2, fluorine (atomic number 9) has a higher priority than the carbon of the carboxyl group (atomic number 6).

At C3, the carbon of the methyl group (atomic number 6) has a higher priority than hydrogen (atomic number 1).

The isomers are therefore defined as:

(Z)-isomer: The high-priority groups (-F and -CH₃) are on the same side (zusammen) of the double bond.

(E)-isomer: The high-priority groups (-F and -CH₃) are on the opposite side (entgegen) of the double bond.

These two isomers are diastereomers, meaning they have different physical and chemical properties, which allows for their separation and distinct spectroscopic characterization. nih.govacs.org

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the (E) and (Z) isomers of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR spectroscopy provide critical data for isomer differentiation. The key parameters are chemical shifts (δ) and coupling constants (J), particularly the heteronuclear coupling between hydrogen and fluorine nuclei.

¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment, which differs significantly between the (E) and (Z) isomers. For derivatives of this compound, the (Z)-isomer typically shows the fluorine resonance at a more upfield (less negative) position compared to the (E)-isomer. For example, in methyl 2-fluoro-4-(5-methoxy-1,3-dimethyl-2-oxoindolin-3-yl)but-2-enoate, the major (Z)-isomer has a ¹⁹F signal at -127.1 ppm, while the minor (E)-isomer appears at -119.1 ppm. uantwerpen.be

¹H NMR and H-F Coupling Constants: The magnitude of the three-bond coupling constant between the vinyl proton and the fluorine atom (³JHF) is a reliable indicator of geometry. In general, trans relationships lead to larger coupling constants than cis relationships. For (E)-isomers, where the vinyl proton and fluorine are cis, the ³JHF coupling is smaller (around 20-24 Hz). For (Z)-isomers, where the vinyl proton and fluorine are trans, the ³JHF coupling is significantly larger (around 32-40 Hz). researchgate.netfrontiersin.org

The following table summarizes representative NMR data for derivatives of this compound, illustrating the differentiation of (E) and (Z) isomers.

| Compound Derivative | Isomer | ¹⁹F Chemical Shift (δ, ppm) | ³JHF (Hz) | Source |

| Ethyl 2-fluoro-3-phenylbut-2-enoate | (E) | -121.7 | 21.3 | researchgate.net |

| (Z) | -129.6 | 33.1 | researchgate.net | |

| Methyl 2-fluoro-4-(indolin-3-yl)but-2-enoate derivative | (E) | -119.1 | - | uantwerpen.be |

| (Z) | -127.1 | - | uantwerpen.be | |

| Ethyl 2-fluoro-3-(1-trityl-1H-imidazol-4-yl)prop-2-enoate | (E) | -124.3 | 24.0 | frontiersin.org |

| (Z) | -123.9 | 36.2 | frontiersin.org |

Infrared (IR) Spectroscopy: While less definitive than NMR, IR spectroscopy can also provide clues to the isomeric structure. The C=C stretching vibration in alkenes typically appears in the region of 1630-1680 cm⁻¹. nih.gov The exact position can be influenced by conjugation and the stereochemistry of the substituents. For but-2-enoic acid, the C=C stretch is observed around 1650 cm⁻¹, while the C=O stretch is near 1695 cm⁻¹, indicating a conjugated system. jst.go.jp Differences in the dipole moment and molecular symmetry between the (E) and (Z) isomers of this compound can lead to slight variations in the position and intensity of these and other bands, such as the C-H out-of-plane bending vibrations (wags) between 600 and 1000 cm⁻¹. nih.gov

The selective synthesis of either the (E) or (Z) isomer of this compound is crucial for studying their distinct properties. The Horner-Wadsworth-Emmons (HWE) reaction is a prominent method for achieving high stereoselectivity. researchgate.net

This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For synthesizing α-fluoro-α,β-unsaturated esters, a key precursor to the acid, triethyl 2-fluoro-2-phosphonoacetate is commonly used. The stereochemical outcome of the HWE reaction can often be controlled by the choice of base and reaction conditions. researchgate.net

Synthesis of (E)-isomers: A practical method for accessing the (E)-isomer with high purity involves an HWE olefination followed by hydrolysis. Using a base like methylmagnesium bromide (MeMgBr) for the olefination of ketones tends to produce the esters with high (E)-selectivity. Subsequent hydrolysis and crystallization of the resulting carboxylic acid can further enhance the isomeric purity, often to >98:2 (E/Z). researchgate.net

Synthesis of (Z)-isomers: In the olefination of aldehydes, the choice of base can direct the selectivity. While using MeMgBr may favor the (Z)-isomer with moderate selectivity, switching to a base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) can dramatically shift the selectivity to favor the (E)-isomer. researchgate.net

Another synthetic approach involves the direct fluorination of but-2-enoic acid or its derivatives using an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄). The stereochemical outcome of such reactions depends heavily on the substrate and reaction conditions. sioc-journal.cn

Conformational Analysis of this compound and its Derivatives

The conformational analysis of this compound involves studying the rotation around its single bonds, particularly the C2-C(O)OH bond. The presence of the double bond and the fluorine atom significantly influences the molecule's preferred shape.

α,β-Unsaturated carboxylic acids generally adopt a planar conformation to maximize the stabilizing effect of conjugation between the C=C and C=O double bonds. This results in two primary planar conformers: the s-cis and s-trans forms, referring to the arrangement around the C-C single bond connecting the alkene and carbonyl groups.

X-ray crystallographic studies on derivatives of this compound and similar α,β-unsaturated systems confirm a generally planar structure in the solid state. researchgate.netnih.gov This planarity is often reinforced by intermolecular hydrogen bonding, where carboxylic acid groups form centrosymmetric dimers. nih.gov For example, the crystal structure of (E)-3-(Benzo[d] uantwerpen.besioc-journal.cndioxol-5-yl)-2-fluorobut-2-enoic acid confirms the (E)-geometry of the double bond. researchgate.net

The fluorine atom's electronegativity and size, along with the steric bulk of other substituents, can introduce minor deviations from perfect planarity. Variable-temperature NMR studies can be employed to investigate the energy barriers between different conformers in solution. sioc-journal.cn The conformational preferences are critical as they can affect the molecule's reactivity and interactions with biological systems.

Theoretical and Computational Chemistry of 2 Fluoro but 2 Enoic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations would be fundamental to understanding the electronic structure and bonding of 2-Fluoro-but-2-enoic acid. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and post-Hartree-Fock methods) would be employed.

A primary focus would be the effect of the fluorine atom on the molecule's electron distribution. The high electronegativity of fluorine would induce a significant inductive effect, polarizing the electron density of the C-F bond and influencing the adjacent π-system of the double bond and the carboxyl group. This would be quantified through analysis of molecular orbitals (HOMO-LUMO gap), Mulliken and Natural Bond Orbital (NBO) population analyses, and the generation of electron density maps.

Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound

| Property | Hypothetical Calculated Value | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates significant molecular polarity due to the fluorine and carboxyl groups. |

| HOMO-LUMO Gap | ~5 - 6 eV | Relates to the molecule's kinetic stability and electronic excitation energies. |

| NBO Charge on F | -0.4 to -0.5 e | Quantifies the negative charge localization on the fluorine atom. |

| NBO Charge on C2 | +0.3 to +0.4 e | Shows the electron-withdrawing effect of the fluorine atom on the adjacent carbon. |

These calculations would also elucidate the nature of the covalent bonds within the molecule, providing data on bond lengths, bond angles, and dihedral angles. For instance, the C=C double bond length would be of interest to see if the fluorine substitution has a noticeable effect compared to but-2-enoic acid.

Reaction Coordinate Analysis and Transition State Modeling for Transformations

Theoretical studies could model various chemical transformations involving this compound. By mapping the potential energy surface along a reaction coordinate, researchers could identify transition states and calculate activation energies for reactions such as addition, substitution, or polymerization.

For example, the mechanism of an electrophilic addition to the double bond could be investigated. The fluorine atom's influence on the regioselectivity of such a reaction would be a key point of inquiry. Transition state theory, combined with quantum chemical calculations, would allow for the determination of rate constants and a deeper understanding of the reaction kinetics.

Table 2: Hypothetical Reaction Coordinate Analysis Data for Electrophilic Addition to this compound

| Reaction Step | Calculated Activation Energy (kJ/mol) | Description |

| Formation of Carbocation Intermediate | 60 - 80 | The initial attack of an electrophile on the double bond. |

| Nucleophilic Attack on Carbocation | 10 - 20 | The subsequent reaction of the intermediate with a nucleophile. |

Prediction of Spectroscopic Properties and Experimental Validation

Computational methods are powerful tools for predicting various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical calculations could generate predicted spectra for:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be produced. Key vibrational modes would include the C=O stretch of the carboxylic acid, the C=C stretch, and the C-F stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F NMR could be calculated. The predicted ¹⁹F NMR chemical shift would be particularly characteristic.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Peak/Signal | Assignment |

| IR | ~1700-1725 cm⁻¹ | C=O stretching |

| ¹³C NMR | ~120-130 ppm | C-F carbon |

| ¹⁹F NMR | ~ -110 to -130 ppm | C-F fluorine |

| UV-Vis | ~200-220 nm | π → π* transition |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations could be used to explore the conformational landscape of this compound and the influence of solvent molecules. These simulations would track the atomic motions over time, providing insights into the molecule's flexibility and preferred shapes.

The simulations would likely focus on the rotation around the C-C single bonds and the orientation of the carboxylic acid group. By performing these simulations in different solvents (e.g., water, ethanol, chloroform), the role of solvent-solute interactions, particularly hydrogen bonding with the carboxylic acid group, could be elucidated. The results would be presented as Ramachandran-like plots or free energy landscapes, showing the relative energies of different conformations.

Advanced Spectroscopic and Spectrometric Characterization in Research

High-Resolution NMR Spectroscopy for Mechanistic Elucidation and Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-fluoro-but-2-enoic acid. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of the molecule's structure and dynamics.

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR studies provide fundamental information about the molecular structure of this compound. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) reveal through-bond connectivity.

In the ¹H NMR spectrum , the vinylic proton and the protons of the methyl group are expected to show characteristic signals. The vinylic proton's chemical shift is influenced by the electronegative fluorine atom and the carboxylic acid group. The methyl protons will couple to the vinylic proton, resulting in a doublet.

The ¹³C NMR spectrum will display four distinct signals corresponding to the carboxylic carbon, the two olefinic carbons, and the methyl carbon. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), a hallmark of organofluorine compounds.

The ¹⁹F NMR spectrum is particularly informative. As fluorine has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique. nih.gov A single resonance is expected for this compound, and its chemical shift provides insight into the electronic nature of the fluoroalkene. This signal will be split into a quartet due to coupling with the methyl protons.

A study on the synthesis of α-fluoro-α,β-unsaturated esters, which are structurally similar to this compound, was monitored using ¹H and ¹⁹F NMR, demonstrating the utility of these techniques in real-time reaction analysis. nih.gov

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | -COOH | 10.0 - 13.0 | singlet (broad) | - |

| ¹H | =CH- | 5.5 - 7.5 | quartet | ³JHH ≈ 7 |

| ¹H | -CH₃ | 1.5 - 2.5 | doublet | ³JHH ≈ 7 |

| ¹³C | -COOH | 165 - 185 | doublet | ³JCF (small) |

| ¹³C | -C(F)= | 140 - 160 | doublet | ¹JCF ≈ 250-350 |

| ¹³C | =CH- | 110 - 130 | doublet | ²JCF (moderate) |

| ¹³C | -CH₃ | 10 - 20 | doublet | ³JCF (small) |

| ¹⁹F | C-F | -100 to -150 | quartet | ⁴JFH ≈ 2-4 |

Note: The values in this table are estimations based on typical ranges for similar functional groups and may vary depending on the solvent and stereoisomer.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H, ¹³C, and ¹⁹F NMR spectra and for determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would show a cross-peak between the vinylic proton and the methyl protons, confirming their three-bond coupling. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. It would show correlations between the vinylic proton and its attached carbon, and the methyl protons and their carbon. sdsu.edu

¹⁹F-Detected 2D NMR : Advanced techniques like ¹⁹F-¹³C HSQC and HMBC can be particularly powerful for fluorinated compounds, providing direct evidence of C-F connectivity and long-range interactions. nih.govresearchgate.net

These 2D NMR techniques, when used in combination, allow for a complete and confident assignment of all atoms in the molecule and can help in distinguishing between the (E) and (Z) isomers.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These are particularly useful for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding. For this compound, the spectra would be dominated by vibrations of the carboxylic acid and the C=C double bond.

A detailed vibrational analysis of the structurally similar trans-crotonic acid has been reported, providing a basis for assigning the spectra of this compound. uc.pt In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | 2500-3300 (very broad) | Weak | Strong (IR) |

| C=O stretch | 1680-1710 | 1680-1710 | Strong |

| C=C stretch | 1630-1650 | 1630-1650 | Medium (IR), Strong (Raman) |

| C-F stretch | 1000-1100 | Weak | Strong (IR) |

| O-H bend | 1210-1320 | - | Medium |

| C-O stretch | 1210-1320 | - | Strong |

Note: Frequencies are based on data for crotonic acid and typical ranges for functional groups. nih.govchemicalbook.comnist.gov

Mass Spectrometry for Elucidating Reaction Products and Complex Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak would confirm its molecular weight.

The fragmentation of α,β-unsaturated carboxylic acids upon ionization typically involves several key pathways. whitman.edu Common fragmentation patterns for straight-chain carboxylic acids include the loss of hydroxyl (-OH) and carboxyl (-COOH) radicals. whitman.edu The McLafferty rearrangement is also a common fragmentation pathway for carboxylic acids with a sufficiently long alkyl chain. whitman.eduwikipedia.org

Expected Fragmentation of this compound:

| m/z Value | Possible Fragment | Neutral Loss |

| 104 | [C₄H₅FO₂]⁺˙ | (Molecular Ion) |

| 87 | [C₄H₄FO]⁺ | ˙OH |

| 59 | [C₂H₄FO]⁺ | ˙COOH |

| 45 | [COOH]⁺ | C₃H₅F |

Note: This table presents plausible fragmentation pathways based on general principles of mass spectrometry for α,β-unsaturated carboxylic acids. whitman.edu

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

Crotonic acid crystallizes in the monoclinic crystal system. wikipedia.org In the solid state, the molecules form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. wikipedia.org This dimeric structure is a common feature of carboxylic acids in the solid state.

The stereochemistry of the double bond is unequivocally determined by X-ray crystallography. For butenoic acid derivatives, the trans (E) and cis (Z) isomers can be clearly distinguished. wikipedia.orguou.ac.in

Crystallographic Data for Crotonic Acid (a structural analog):

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (pm) | 971 |

| b (pm) | 690 |

| c (pm) | 775 |

| β (°) | 104.0 |

| Molecules per unit cell (Z) | 4 |

Source: Wikipedia - Crotonic acid wikipedia.org

This data for crotonic acid suggests that this compound would likely exhibit similar packing and hydrogen bonding patterns in the solid state, with the fluorine atom influencing the precise bond lengths and angles.

Applications of 2 Fluoro but 2 Enoic Acid As a Synthetic Intermediate

Building Block for Complex Fluorinated Organic Molecules

2-Fluoro-but-2-enoic acid is a valuable precursor in the synthesis of intricate fluorinated organic molecules. The presence of the fluorine atom at the α-position of the α,β-unsaturated carboxylic acid system significantly influences its chemical reactivity, making it a unique substrate for various organic transformations. This electron-withdrawing fluorine atom enhances the acidity of the carboxylic acid and alters the electrophilicity of the double bond, enabling a range of synthetic manipulations.

The double bond in this compound can participate in a variety of addition reactions, allowing for the introduction of diverse functional groups. For instance, conjugate addition of nucleophiles to the β-position of the double bond provides a route to 3-substituted-2-fluorobutanoic acid derivatives. These derivatives can then be further elaborated into more complex structures.

Furthermore, the carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, and acid chlorides. These transformations open up possibilities for its incorporation into larger molecular frameworks through esterification, amidation, and Friedel-Crafts acylation reactions, respectively. The combination of reactions at both the double bond and the carboxylic acid group allows for a modular approach to the synthesis of complex fluorinated molecules with precise control over the placement of the fluorine atom.

| Starting Material | Reagent(s) | Product Type | Potential Application |

| This compound | Organocuprate | 3-Alkyl-2-fluorobutanoic acid | Intermediate for pharmaceuticals |

| This compound | Thionyl chloride, then Amine | 2-Fluoro-N-alkylbut-2-enamide | Bioactive molecule synthesis |

| This compound | Alcohol, Acid catalyst | Alkyl 2-fluorobut-2-enoate | Monomer for polymer synthesis |

Stereoselective Introduction of Fluorinated Vinyl Carboxylic Acid Moieties

The stereoselective synthesis of organic molecules is of paramount importance, particularly in the pharmaceutical industry where the biological activity of a compound is often dependent on its stereochemistry. This compound serves as a key substrate for the stereoselective introduction of fluorinated vinyl carboxylic acid moieties into organic molecules. The geometry of the double bond in this compound can be controlled during its synthesis, providing access to either the (E)- or (Z)-isomer. This predefined stereochemistry can then be transferred to the target molecule.

Various stereoselective reactions can be performed on this compound and its derivatives. For example, asymmetric conjugate addition reactions, catalyzed by chiral catalysts, allow for the enantioselective introduction of substituents at the β-position. Similarly, stereoselective reduction of the double bond can lead to the formation of chiral 2-fluorobutanoic acid derivatives with high diastereoselectivity.

The ability to control the stereochemistry at multiple centers is crucial for the synthesis of complex natural products and pharmaceuticals. The use of this compound as a chiral building block simplifies the synthetic route to such molecules by providing a pre-functionalized and stereochemically defined starting material.

| Reaction Type | Catalyst/Reagent | Stereochemical Outcome | Resulting Moiety |

| Asymmetric Michael Addition | Chiral Organocatalyst | Enantiomerically enriched product | Chiral 3-substituted-2-fluorobutanoic acid derivative |

| Diastereoselective Reduction | Chiral Reducing Agent | Diastereomerically enriched product | Chiral 2-fluorobutanoic acid derivative |

| Stereospecific Epoxidation | m-CPBA | Syn or Anti epoxide | 2-Fluoro-2,3-epoxybutanoic acid derivative |

Precursor for the Synthesis of Scaffolds in Material Science Research

The unique properties of fluorinated compounds, such as high thermal stability, chemical resistance, and low surface energy, make them attractive for applications in material science. This compound and its derivatives can serve as monomers for the synthesis of novel fluorinated polymers. The presence of the fluorine atom and the carboxylic acid functionality allows for the creation of polymers with tailored properties.

Polymerization of this compound derivatives, such as its esters or acid chlorides, can be achieved through various polymerization techniques, including free-radical polymerization and condensation polymerization. The resulting polymers possess a fluorinated backbone or fluorinated side chains, which can impart desirable properties to the material, such as hydrophobicity, oleophobicity, and high thermal stability.

These fluorinated polymers can find applications in a wide range of areas, including the development of high-performance coatings, low-friction surfaces, and advanced optical materials. For example, polymers derived from this compound could be used to create self-cleaning surfaces or chemically resistant liners for industrial applications.

| Monomer Derivative | Polymerization Method | Polymer Type | Potential Application |

| Methyl 2-fluorobut-2-enoate | Free-radical polymerization | Poly(methyl 2-fluorobut-2-enoate) | Hydrophobic coatings |

| 2-Fluoro-but-2-enoyl chloride | Interfacial polymerization with a diamine | Fluorinated polyamide | High-temperature resistant films |

| This compound | Copolymerization with acrylic acid | Fluorinated acrylic copolymer | Adhesives and sealants |

Role in the Academic Design of Fluorinated Amino Acid Analogues

Fluorinated amino acids are valuable tools in peptide and protein engineering, as they can be used to probe protein structure and function, enhance metabolic stability, and modulate biological activity. This compound is a key starting material in the academic design and synthesis of novel fluorinated amino acid analogues, particularly β-fluoro-α-amino acids.

The synthesis of these amino acid analogues often involves the conjugate addition of a nitrogen-containing nucleophile to the double bond of this compound or its esters. This reaction introduces the amino group at the β-position, leading to the formation of a 3-amino-2-fluorobutanoic acid scaffold. The stereochemistry of the newly formed stereocenters can often be controlled through the use of chiral nucleophiles or chiral catalysts.

These synthesized fluorinated amino acid analogues can then be incorporated into peptides to study the effects of the fluorine atom on peptide conformation and biological activity. The insights gained from these studies can aid in the design of more potent and stable peptide-based therapeutics.

| Synthetic Strategy | Key Reaction | Resulting Amino Acid Analogue | Research Application |

| Conjugate addition of a chiral amine | Asymmetric Michael Addition | Enantiomerically pure β-amino-α-fluoro acid | Probing enzyme-substrate interactions |

| Curtius rearrangement of a derivative | Hofmann or Curtius Rearrangement | β-Fluoro-α,β-diaminopropionic acid derivative | Synthesis of modified peptides |

| Electrophilic amination of an enolate | Reaction with an electrophilic nitrogen source | α-Amino-β-fluorobutanoic acid derivative | Investigating protein folding |

Research on Derivatives and Analogues of 2 Fluoro but 2 Enoic Acid

Structure-Reactivity Relationships within Fluoroalkenoic Acid Series

The relationship between the molecular structure of fluoroalkenoic acids and their chemical reactivity is a cornerstone of their study. The presence and position of fluorine atoms significantly modify the electronic environment of the molecule, which in turn governs its behavior in chemical reactions.

The primary influence of the fluorine atom at the C-2 position (the α-position) is its strong electron-withdrawing inductive effect. This effect has several important consequences:

Increased Acidity: The fluorine atom helps to stabilize the carboxylate anion formed upon deprotonation. By pulling electron density away from the COO⁻ group, it disperses the negative charge, making the conjugate base more stable and the parent acid stronger (i.e., having a lower pKa) compared to its non-fluorinated analogue, but-2-enoic acid.

Modified Double Bond Reactivity: The electron-withdrawing nature of fluorine deactivates the carbon-carbon double bond towards electrophilic attack. Conversely, it makes the double bond more susceptible to nucleophilic attack, a mode of reactivity less common for typical alkenes.

Influence on Conformational Preference: The stereochemistry of the double bond (E/Z isomerism) in conjunction with the fluorine substitution can influence the molecule's preferred conformation, affecting how it interacts with reagents or biological targets.

Quantitative structure-reactivity relationships, often guided by principles like the Hammett equation for aromatic systems, are used to correlate the electronic effects of substituents with reaction rates and equilibrium constants. libretexts.org For aliphatic systems like fluoroalkenoic acids, similar principles apply, where the fluorine atom's inductive effect is a key parameter in predicting reactivity.

Table 1: Comparison of Properties between But-2-enoic Acid and 2-Fluoro-but-2-enoic Acid

| Property | But-2-enoic Acid (Crotonic Acid) | This compound | Reason for Difference |

|---|---|---|---|

| Acidity (pKa) | ~4.69 | Lower (more acidic) | Strong electron-withdrawing inductive effect of the α-fluorine atom stabilizes the carboxylate anion. |

| Reactivity of C=C Bond (Electrophilic Attack) | Susceptible | Less Susceptible | Fluorine atom deactivates the double bond by withdrawing electron density. |

| Reactivity of C=C Bond (Nucleophilic Attack) | Not Favored | More Susceptible | The β-carbon becomes more electrophilic due to the influence of the α-fluorine. |

Synthesis and Characterization of Novel 2-Fluoro-but-2-enoate Derivatives

The synthesis of derivatives of this compound, particularly its esters, is of significant interest as these compounds serve as important building blocks for polymers and other complex molecules. google.com Various synthetic strategies have been developed, each with distinct advantages and limitations.

One established approach involves the electrophilic fluorination of a corresponding precursor. For instance, α-fluorocarboxylic esters can be synthesized in good yields by first converting the parent ester into a ketene (B1206846) acetal (B89532), which then reacts with an electrophilic fluorinating agent like acetyl hypofluorite (B1221730) (AcOF). nih.gov This method avoids issues such as elimination and rearrangement reactions that can plague nucleophilic fluorination routes. nih.gov

More recent innovations focus on direct C-H functionalization. A method developed by researchers at Kiel University utilizes a palladium catalyst to directly convert C-H bonds in aliphatic carboxylic acids into C-F bonds. innovations-report.com This approach is highly efficient and simplifies what were previously multi-step syntheses. innovations-report.com

Historically, the preparation of substituted 2-fluoroacrylic acid derivatives has been challenging, with many processes suffering from low yields or the use of hazardous, economically unviable starting materials. google.com For example, methods starting from 2,2-bromofluoropropionic acid esters or involving multi-stage processes from 2,3-dichloro-1-propene (B165496) have been described but are not ideal for industrial application. google.com

Once synthesized, the characterization of these novel derivatives relies on a suite of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR provides information on the proton environment, while ¹³C-NMR details the carbon skeleton. Crucially, ¹⁹F-NMR is used to confirm the presence and environment of the fluorine atom.

Infrared (IR) Spectroscopy: This technique is used to identify key functional groups, such as the C=O stretch of the ester and the C=C stretch of the alkene.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and offers information about its structure through fragmentation patterns.

Table 2: Selected Synthetic Methods for Fluoroalkenoic Acid Derivatives

| Method | Precursor | Key Reagents | Description | Reference |

|---|---|---|---|---|

| Electrophilic Fluorination | Carboxylic Acid Ester | Ketene Acetal Formation, Acetyl Hypofluorite (AcOF) | The ester is converted to an enol derivative which is then fluorinated. Avoids common side reactions. | nih.gov |

| Direct C-H Fluorination | Aliphatic Carboxylic Acid | Palladium Catalyst, Specialized Oxidizing Agent | A modern, efficient method for the direct introduction of fluorine by activating a C-H bond. | innovations-report.com |

| Dehydrohalogenation/Elimination | 3-hydroxy-2-fluoropropionates | Toluenesulfonyl chloride, Base | An older method involving the formation of a tosylate leaving group followed by elimination to form the double bond. | google.com |

Investigation of Related Fluoro-alkene-carboxylic Acids (e.g., Difluorinated Analogues)

Research extends beyond monofluorinated species to analogues containing multiple fluorine atoms, such as α,α-difluorinated compounds. These motifs are of particular interest in medicinal chemistry. ku.edu The presence of a difluoromethyl or gem-difluoro group can significantly enhance metabolic stability and modulate binding affinity to biological targets. ku.edu

The synthesis of difluorinated analogues presents unique challenges. The introduction of two fluorine atoms on the same carbon atom requires specialized synthetic methods. Palladium-catalyzed decarboxylative strategies have been developed to access α-alkyl- and α-aryl-α,α-difluoroketones, which are close structural relatives of difluoro-carboxylic acids. ku.edu This approach overcomes significant hurdles associated with traditional alkylation reactions of α,α-difluoroketone enolates, which are often difficult to generate regioselectively. ku.edu

The structural differences between monofluorinated and difluorinated alkene-carboxylic acids lead to further alterations in reactivity and physical properties. The addition of a second fluorine atom at the α-position further increases the acidity of the carboxylic acid and has a more pronounced electronic effect on the double bond.

Table 3: Comparison of Monofluorinated and Difluorinated Analogues

| Feature | Monofluoro-alkene-carboxylic Acid | Difluoro-alkene-carboxylic Acid |

|---|---|---|

| Structure Example | This compound | 2,2-Difluoro-but-3-enoic acid |

| Electronic Effect | Strong inductive withdrawal. | Very strong inductive withdrawal from two fluorine atoms. |

| Acidity | Increased compared to non-fluorinated parent. | Further increased compared to monofluorinated analogue. |

| Synthetic Challenge | Requires selective monofluorination. | Requires methods for gem-difluorination, often involving specialized reagents or catalysts. |

Emerging Research Directions and Future Perspectives for 2 Fluoro but 2 Enoic Acid

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis of 2-Fluoro-but-2-enoic acid and its derivatives is increasingly benefiting from the adoption of automated synthesis and flow chemistry platforms. These technologies offer significant advantages over traditional batch methods, including improved reaction control, enhanced safety, and greater scalability.

Automated synthesis systems can perform entire chemical syntheses, from small molecules to complex organic structures, with increased speed and efficiency while minimizing human error. sigmaaldrich.com By partnering with companies like Synple Chem, researchers gain access to automated synthesizers that utilize pre-filled reagent cartridges for various reaction classes, including fluorination. sigmaaldrich.com This allows for the rapid and reliable production of compounds like this compound.

Flow chemistry, in particular, is well-suited for handling the challenges associated with fluorination reactions. It provides precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing potentially hazardous reagents and intermediates. nih.govsemanticscholar.orgillinois.edu The high surface-area-to-volume ratio in flow reactors facilitates superior heat transfer, enabling rapid heating and cooling that can significantly improve reaction selectivity and yield. illinois.edu Furthermore, flow chemistry allows for the safe in-situ generation and immediate consumption of unstable or hazardous reagents. nih.gov

Key advantages of flow chemistry in the synthesis of fluorinated compounds include:

Enhanced Safety: The small reaction volumes inherent to flow systems minimize the risks associated with highly reactive or toxic fluorinating agents.

Precise Control: Tight control over stoichiometry, temperature, and residence time leads to higher yields and purities.

Scalability: Reactions developed in flow can often be scaled up more easily and predictably than batch processes. illinois.edu

Telescoped Synthesis: Multiple reaction steps can be integrated into a continuous sequence, reducing the need for intermediate workup and purification. mdpi.com

Recent developments have seen the successful application of flow chemistry to a variety of fluorination reactions, demonstrating its potential for the efficient synthesis of complex fluorinated molecules.

Advanced Spectroscopic Methods for In-situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques are increasingly being employed for real-time, in-situ monitoring of fluorination reactions, providing valuable insights that are often unattainable through traditional offline analysis.

Techniques such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be directly integrated into reaction vessels or flow systems to track the concentration of reactants, intermediates, and products as the reaction progresses. rsc.org This real-time data allows for precise determination of reaction endpoints, identification of transient species, and rapid optimization of reaction conditions. rsc.orgspectroscopyonline.com

Notable applications of in-situ monitoring in fluorination chemistry include:

¹⁹F NMR Spectroscopy: This technique is particularly powerful for monitoring fluorination reactions due to the high sensitivity of the ¹⁹F nucleus. Real-time ¹⁹F NMR has been used to quantitatively track the consumption of reagents like fluoroform, ensuring its complete and safe utilization. asahilab.co.jp It also allows for the detection of fluorinated byproducts, providing a comprehensive picture of the reaction pathway. asahilab.co.jp Benchtop NMR spectrometers are making this technology more accessible for routine reaction monitoring. magritek.com

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide complementary information about the functional groups present in the reaction mixture. They are particularly useful for monitoring reactions involving changes in bonding and molecular structure.

The data obtained from these in-situ methods is instrumental in developing robust and efficient synthetic protocols for this compound and other fluoroalkenes.

Data-Driven Discovery and Chemoinformatics in Fluoroalkene Chemistry

The fields of data-driven discovery and chemoinformatics are revolutionizing the way chemists approach the design and synthesis of new molecules. researchgate.net These computational tools leverage large datasets of chemical information to predict molecular properties, design novel structures with desired activities, and optimize synthetic routes. researchgate.net

In the context of fluoroalkene chemistry, chemoinformatics can be applied to:

Predict Reactivity and Properties: By analyzing the structural features of this compound and related compounds, machine learning models can predict their physical, chemical, and biological properties. encyclopedia.pubmdpi.comnih.gov This can help to prioritize synthetic targets and guide experimental design.

Virtual Screening: Large virtual libraries of fluoroalkenes can be screened computationally to identify candidates with potential applications in areas such as pharmaceuticals and materials science. encyclopedia.pubmdpi.comnih.gov

Reaction Optimization: Data from previous experiments can be used to build predictive models that identify the optimal conditions for a given fluorination reaction, saving time and resources.

The integration of chemoinformatics with automated synthesis platforms creates a powerful closed-loop system for accelerated discovery. An algorithm can propose new fluoroalkene targets, an automated system can synthesize them, and the experimental results can be fed back into the model to improve its predictive accuracy.

Addressing Challenges in Stereoselective and Sustainable Fluorination Reactions

While significant progress has been made in fluorination chemistry, challenges remain, particularly in the areas of stereoselectivity and sustainability. The development of methods for the enantioselective and diastereoselective synthesis of fluorinated molecules is a key area of ongoing research.

Stereoselective Fluorination:

The introduction of a fluorine atom can create a stereocenter, and controlling the stereochemistry of this process is often crucial for the biological activity of the resulting molecule. nih.govmdpi.com Recent advances in asymmetric catalysis, including transition metal catalysis and organocatalysis, have led to the development of highly enantioselective fluorination reactions. nih.govmdpi.comrsc.orgrsc.org These methods provide access to chiral fluorinated building blocks that are valuable for the synthesis of complex molecules.

Sustainable Fluorination:

The principles of green chemistry are increasingly being applied to fluorination reactions to minimize their environmental impact. researchgate.net This includes the development of:

Safer Fluorinating Reagents: Research is focused on replacing hazardous fluorinating agents like fluorine gas with safer and easier-to-handle alternatives. rsc.org

Greener Solvents: The use of environmentally benign solvents, or even solvent-free conditions, is a key goal. researchgate.net